

Application Note: Extraction of 22-Methyltricosanoyl-CoA from Tissues

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Compound of Interest

Compound Name: 22-Methyltricosanoyl-CoA

Cat. No.: B15547566

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Audience: Researchers, scientists, and drug development professionals.

Introduction

22-Methyltricosanoyl-CoA is a very long-chain saturated acyl-CoA that plays a role in various metabolic pathways. Accurate quantification of this and other very long-chain acyl-CoAs in tissues is crucial for understanding lipid metabolism and its dysregulation in disease. This document provides a detailed protocol for the extraction of **22-Methyltricosanoyl-CoA** from tissue samples, based on established methods for long-chain and very long-chain acyl-CoA extraction. The protocol is designed to be applicable to a range of tissue types and is followed by purification using solid-phase extraction (SPE) for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Experimental Protocols

This protocol is a synthesis of established methods for the extraction and purification of long-chain and very long-chain acyl-CoAs from tissues.^{[1][2][3]}

Materials and Reagents

- Tissues: Fresh or frozen tissue samples (e.g., liver, heart, kidney, muscle).^{[1][2]}
- Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9.^[1]
- Extraction Solvents:

- 2-Propanol[1]
- Acetonitrile (ACN)[1]
- Methanol-Chloroform (2:1, v/v)[4]
- Saturated Ammonium Sulfate ((NH₄)₂SO₄) solution
- Internal Standard: Heptadecanoyl-CoA (or other appropriate odd-chain length acyl-CoA).
- Solid-Phase Extraction (SPE) Columns: C18 or a weak anion exchange column.[2][4]
- SPE Conditioning Solvent: Methanol
- SPE Equilibration Solvent: Water
- SPE Wash Solutions: 2% Formic Acid, followed by Methanol.[4]
- SPE Elution Buffers: 2% Ammonium Hydroxide, followed by 5% Ammonium Hydroxide.[4]
- Reconstitution Solution: 50% Methanol.[4]

Procedure

- Tissue Preparation and Homogenization:
 1. Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene tube.[4]
 2. Add a known amount of internal standard (e.g., heptadecanoyl-CoA) to the tube.
 3. Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[1]
 4. Homogenize the tissue on ice using a glass homogenizer or a PowerGen 125 homogenizer.[1][4] Perform the homogenization in short bursts to prevent sample heating.
[4]
 5. Add 1 mL of 2-propanol and homogenize again.[1]
- Liquid-Liquid Extraction:

1. Add 2 mL of acetonitrile to the homogenate.[\[1\]](#)
 2. Vortex the mixture vigorously for 2-3 minutes.
 3. Centrifuge at 1,300 x g for 15 minutes at 4°C.[\[4\]](#)
 4. Carefully collect the upper organic phase containing the acyl-CoAs into a new tube.[\[4\]](#)
 5. For methods employing a Bligh-Dyer technique, after initial homogenization with a methanolic aqueous phase, a chloroform-rich phase is used to remove complex lipids.[\[2\]](#)
- Solid-Phase Extraction (SPE) Purification:
 1. Column Conditioning: Condition a C18 or weak anion exchange SPE column by passing 3 mL of methanol.[\[4\]](#)
 2. Column Equilibration: Equilibrate the column with 3 mL of water.[\[4\]](#)
 3. Sample Loading: Load the collected supernatant from the liquid-liquid extraction step onto the SPE column.
 4. Column Washing:
 - Wash the column with 2.4 mL of 2% formic acid.[\[4\]](#)
 - Follow with a second wash using 2.4 mL of methanol.[\[4\]](#)
 5. Elution:
 - Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide into a clean collection tube.[\[4\]](#)
 - Perform a second elution with 2.4 mL of 5% ammonium hydroxide, combining it with the first eluate.[\[4\]](#)
 - Sample Concentration and Reconstitution:
 1. Dry the combined eluates under a stream of nitrogen at room temperature.[\[4\]](#)

2. Reconstitute the dried extract in 100 μ L of 50% methanol for subsequent analysis.[4]

Data Presentation

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method used. The following table summarizes recovery data from a modified extraction procedure.[1]

Tissue	Recovery (%)
Heart	70-80
Kidney	70-80
Muscle	70-80

Visualization

The following diagram illustrates the experimental workflow for the extraction of **22-Methyltricosanoyl-CoA** from tissue samples.



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Caption: Workflow for the extraction of **22-Methyltricosanoyl-CoA** from tissues.

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